4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
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Overview
Description
4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloropyrimidine and an amine derivative.
Introduction of Fluorophenoxy Group: The 2-fluorophenoxy group is introduced via a nucleophilic substitution reaction, where 2-fluorophenol reacts with the pyrimidine core under basic conditions.
Addition of Trifluoroethoxy Group: The 2,2,2-trifluoroethoxy group is incorporated through an etherification reaction, using 2,2,2-trifluoroethanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: To enhance reaction rates and yields.
Automated Synthesis Systems: For precise control over reaction parameters.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives with additional functional groups.
Reduction: Can produce reduced forms with altered electronic properties.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Cellular Pathways: The compound can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(2-Fluorophenoxy)-6-methoxypyrimidin-2-amine: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
4-(2-Chlorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
Properties
IUPAC Name |
4-(2-fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3O2/c13-7-3-1-2-4-8(7)21-10-5-9(18-11(17)19-10)20-6-12(14,15)16/h1-5H,6H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWPMHPSAZFFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC(=C2)OCC(F)(F)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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